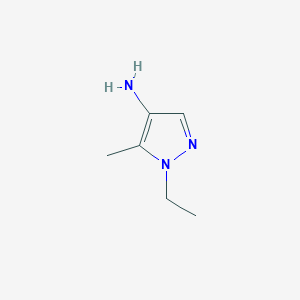

1-ethyl-5-methyl-1H-pyrazol-4-amine

Description

Overview of Pyrazole (B372694) Core Chemistry and its Significance in Heterocyclic Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structure in organic chemistry. nih.govwikipedia.org First synthesized in 1883 by Ludwig Knorr, the pyrazole core is aromatic and possesses a unique arrangement of atoms that dictates its chemical reactivity. nih.gov The presence of a pyridine-like sp2-hybridized nitrogen and a pyrrole-like acidic nitrogen atom allows for a range of chemical transformations. nih.gov

The significance of the pyrazole core is vast, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchemicalbook.com In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its prevalence in a wide array of biologically active compounds. nih.gov Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the erectile dysfunction treatment sildenafil. taylorandfrancis.com The versatility of the pyrazole ring allows it to act as a pharmacophore, a key structural component responsible for a drug's biological activity. numberanalytics.com

Academic Context of 1H-Pyrazol-4-Amine Scaffolds

Within the broader family of pyrazole derivatives, the 1H-pyrazol-4-amine scaffold has garnered considerable academic interest. The amino group at the 4-position of the pyrazole ring provides a crucial site for further functionalization, making these compounds valuable intermediates in the synthesis of more complex molecules. mdpi.com

Research has demonstrated that 1H-pyrazol-4-amine derivatives exhibit a wide range of biological activities, including potential as anticancer and anti-inflammatory agents. mdpi.comresearchgate.net For instance, certain 4-amino-(1H)-pyrazole derivatives have been investigated as potent inhibitors of Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases. researchgate.net The ability to readily modify the amino group and other positions on the pyrazole ring allows for the systematic exploration of structure-activity relationships, a key aspect of drug discovery. mdpi.com

Rationale for Focused Research on 1-ethyl-5-methyl-1H-pyrazol-4-amine

The specific compound, this compound, presents a unique combination of structural features that warrant focused investigation. The ethyl group at the 1-position and the methyl group at the 5-position influence the compound's lipophilicity and steric properties, which can in turn affect its biological activity and pharmacokinetic profile.

The rationale for its study lies in the potential to build upon the known biological activities of the broader 1H-pyrazol-4-amine class. By introducing specific alkyl substituents, researchers can fine-tune the properties of the molecule to enhance its potency, selectivity, or other desirable characteristics for specific applications. The synthesis and evaluation of such specifically substituted pyrazoles contribute to a deeper understanding of the structure-activity relationships within this important class of compounds.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound are typically driven by several key objectives:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce the compound. This is often followed by thorough characterization using various analytical techniques to confirm its structure and purity.

Exploration of Chemical Reactivity: Understanding how the ethyl and methyl substituents influence the reactivity of the pyrazole core and the amino group is a fundamental goal. This knowledge is crucial for designing further chemical modifications.

Investigation of Biological Activity: A major focus of research is to screen the compound for various biological activities, such as enzyme inhibition or receptor binding, based on the known properties of related pyrazole derivatives. For example, given the role of other pyrazoles as kinase inhibitors, this compound might be evaluated for similar activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers aim to elucidate the relationship between the compound's structure and its biological activity. This information is vital for the rational design of more potent and selective molecules.

Chemical Properties and Research Data

Below is a table summarizing some of the key chemical properties of this compound and related compounds.

| Property | This compound | 1H-Pyrazol-4-amine |

| Molecular Formula | C6H11N3 appchemical.com | C3H5N3 nih.gov |

| Molecular Weight | 125.17 g/mol appchemical.comnih.gov | 83.09 g/mol nih.gov |

| CAS Number | 1001519-31-8 appchemical.com | 28466-26-4 nih.gov |

| Predicted XlogP | 0.3 uni.lu | -1.1 nih.gov |

| SMILES | CCN1C(=C(C=N1)N)C uni.lu | C1=C(C=NN1)N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAZKSXQSTSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427101 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174882-85-9, 1001519-31-8 | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Modalities and Molecular Fingerprinting

Without access to primary research data for 1-ethyl-5-methyl-1H-pyrazol-4-amine, the generation of a thorough and scientifically accurate article based on the provided outline is not feasible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass and for deducing its structural formula. For this compound, with a molecular formula of C₆H₁₁N₃, the predicted monoisotopic mass is 125.0953 Da. uni.lu HRMS analysis provides experimental confirmation of this mass with a high degree of accuracy, typically to within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS data for various adducts of this compound are summarized in the table below. These predictions offer expected mass-to-charge ratios (m/z) that would be observed in an experimental setting, facilitating the identification of the compound in complex mixtures.

| Adduct | Predicted m/z |

| [M+H]⁺ | 126.10258 |

| [M+Na]⁺ | 148.08452 |

| [M-H]⁻ | 124.08802 |

| [M+NH₄]⁺ | 143.12912 |

| [M+K]⁺ | 164.05846 |

| [M+H-H₂O]⁺ | 108.09256 |

| Data sourced from PubChem CID 7019324. uni.lu |

A plausible fragmentation pathway for this compound would likely initiate with the loss of small, stable molecules or radicals. Key fragmentation steps could include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the N-ethyl bond would result in a fragment ion with a mass corresponding to the pyrazole (B372694) core.

Loss of an amino radical (•NH₂): Cleavage of the C-NH₂ bond is another probable fragmentation route.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

The analysis of these fragmentation patterns provides valuable information for the structural elucidation of the molecule.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule and understanding its chromophoric properties. The UV-Vis spectrum of a compound is determined by the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. For pyrazole derivatives, the absorption bands are typically attributed to π → π* and n → π* electronic transitions.

While a specific experimental UV-Visible spectrum for this compound is not available in the surveyed literature, the chromophoric properties can be inferred from related pyrazole structures. The pyrazole ring itself is a chromophore. The presence of an amino group (-NH₂) and alkyl substituents (ethyl and methyl groups) on the pyrazole ring will influence the position and intensity of the absorption maxima (λmax).

Studies on other substituted pyrazoles provide insight into the expected electronic transitions. For instance, the experimental UV-visible absorption bands for (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone are observed at approximately 301 nm and 303 nm in dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), respectively. physchemres.org These absorptions are associated with HOMO-LUMO electronic transitions. physchemres.org The amino group in this compound, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrazole core, moving the absorption to longer wavelengths.

Chemical Reactivity and Mechanistic Transformation Pathways of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-ethyl-5-methyl-1H-pyrazol-4-amine is inherently electron-rich, a characteristic that is further enhanced by the strong electron-donating nature of the 4-amino group. This activating effect directs electrophilic attack primarily to the carbon atoms of the ring. The general mechanism for these reactions involves the attack of the pyrazole's π-system on an electrophile (E⁺), leading to a resonance-stabilized carbocation intermediate, often called an arenium ion or σ-complex. Aromaticity is subsequently restored by the loss of a proton from the site of attack.

Given the substitution pattern of the target molecule, the C3 position is the most probable site for electrophilic substitution, as the C5 position is occupied by a methyl group and the C4 position holds the directing amino group.

Key electrophilic aromatic substitution (EAS) reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS).

Nitration: The introduction of a nitro group (NO₂) at the C3 position is feasible using standard nitrating mixtures, such as nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to prevent oxidation.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C3 position. It employs a Vilsmeier reagent, generated from phosphoryl chloride (POCl₃) or phosphorus tribromide (PBr₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netnih.gov This reaction provides a valuable route to pyrazole-4-carbaldehydes, which are versatile synthetic intermediates. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reactant | Electrophile Source | Predicted Major Product |

| This compound | NBS | 3-Bromo-1-ethyl-5-methyl-1H-pyrazol-4-amine |

| This compound | HNO₃/H₂SO₄ | 1-Ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine |

| This compound | POCl₃/DMF | 4-Amino-1-ethyl-5-methyl-1H-pyrazole-3-carbaldehyde |

Nucleophilic Reactions Involving the Amine Functionality

The exocyclic primary amine at the C4 position is a potent nucleophile and serves as a reactive handle for a variety of functional group transformations. smolecule.com These reactions are fundamental to building more complex molecules from the aminopyrazole core.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is useful for installing a wide range of substituents and is a key step in the synthesis of some biologically active molecules. acs.org

Diazotization: Treatment of the 4-amino group with a source of nitrous acid (e.g., NaNO₂ in acidic medium) at low temperatures yields a pyrazolediazonium salt. These salts are highly versatile intermediates that can undergo coupling reactions with activated aromatic compounds (like phenols or anilines) to form azo dyes or be subjected to Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -Cl, -Br, -CN, -OH). researchgate.netresearchgate.net

Reductive Amination: The amine can be alkylated via reductive amination, reacting with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines. acs.org

Oxidative and Reductive Transformations of the Compound

The this compound scaffold can undergo specific oxidative reactions, while reductive transformations are less common due to the stability of the aromatic pyrazole ring.

Oxidative Reactions: The primary oxidative pathway for aminopyrazoles involves the amine functionality. While direct oxidative coupling of 4-aminopyrazoles is not extensively documented, analogous reactions with 5-aminopyrazoles suggest that oxidative dehydrogenative coupling is possible, potentially leading to the formation of azo compounds or other dimeric structures. smolecule.com Modern oxidative methods using hypervalent iodine reagents can promote the coupling of amines with amides or thioamides, opening pathways to complex heterocyclic systems. nih.gov The nitrogen atoms within the pyrazole ring can also be susceptible to oxidation under certain conditions, which may alter the compound's electronic properties and biological activity. smolecule.com

Reductive Reactions: The pyrazole ring is aromatic and thus resistant to reduction under standard catalytic hydrogenation conditions. Reductions typically target functional groups attached to the ring rather than the ring itself. For example, if a nitro group were introduced at the C3 position via electrophilic substitution, it could be selectively reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation, yielding 1-ethyl-5-methyl-1H-pyrazole-3,4-diamine.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

This compound is a valuable building block for synthesizing bicyclic heteroaromatic systems, which are prominent scaffolds in medicinal chemistry. ekb.eg The reaction typically involves the 4-amino group and the adjacent C3 or C5 position of the ring acting in concert to build a new fused ring.

Synthesis of Pyrazolo[3,4-d]pyrimidines: This fused system, an isomer of purine, is of significant pharmacological interest. ekb.egrsc.org A common synthetic route involves the reaction of a 4-aminopyrazole with a reagent that provides a one-carbon unit to form the pyrimidine (B1678525) ring. For instance, heating with formamide (B127407) or reacting with N,N-substituted amides in the presence of a halogenating agent like PBr₃ or POCl₃ can yield the corresponding pyrazolo[3,4-d]pyrimidine. researchgate.netnih.gov Another method involves the cyclization of an ortho-amino ester of pyrazole with nitriles. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is typically synthesized from 5-aminopyrazoles. nih.govbeilstein-journals.org The reaction involves a cyclocondensation with a 1,3-dicarbonyl compound (e.g., acetylacetone), a β-keto ester (e.g., ethyl acetoacetate), or an equivalent synthon like a chalcone (B49325) or enaminone. beilstein-journals.orgekb.eg The mechanism involves the nucleophilic attack of the pyrazole (often the N1 nitrogen in 5-aminopyrazoles) on a carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system. nih.govresearchgate.net

Table 2: Synthesis of Fused Pyrazole Systems

| Fused System | Reagent(s) | Reaction Type |

| Pyrazolo[3,4-d]pyrimidine | Formamide / PBr₃ | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine | N,N-Dimethylformamide / POCl₃ | Vilsmeier-Haack/Cyclization |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 1,3-Diketones (e.g., Acetylacetone) | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | β-Ketoesters (e.g., Ethyl acetoacetate) | Cyclocondensation |

| Note: These reactions are characteristic of 5-aminopyrazoles but illustrate a key reactivity pattern for building fused pyrimidines. |

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic routes.

Mechanism of Pyrazolo[3,4-d]pyrimidine Formation: The synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles and a Vilsmeier-type reagent (formed from DMF/POCl₃) proceeds through a proposed multi-step pathway. First, the 4-amino group attacks the electrophilic Vilsmeier reagent to form an amidinium intermediate. This is followed by an intramolecular cyclization where the nucleophilic C5 (or C3) position of the pyrazole ring attacks the newly formed iminium carbon. The final step is an aromatization, typically through the elimination of water or another small molecule, to yield the stable fused aromatic system. researchgate.net

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation (from 5-Aminopyrazoles): The widely studied formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds provides mechanistic insight into pyrazole cyclizations. The reaction is believed to initiate with a nucleophilic attack from the endocyclic N1 nitrogen of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a second intramolecular cyclization where the exocyclic 5-amino group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the final aromatic pyrazolo[1,5-a]pyrimidine product. nih.govbeilstein-journals.org The regioselectivity of the reaction can be influenced by reaction conditions such as pH and temperature. acs.org

Theoretical and Computational Chemistry Studies of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 1-ethyl-5-methyl-1H-pyrazol-4-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed picture of its molecular orbitals and electronic properties. researchgate.nettandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov For pyrazole (B372694) derivatives, the HOMO is typically localized on the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the pyrazole ring, highlighting its potential to accept electrons. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.9 eV |

| LUMO Energy | -1.4 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values based on DFT calculations for similar pyrazole derivatives and may vary for this compound.

Conformational Analysis and Energy Landscapes

The presence of the flexible ethyl group in this compound gives rise to multiple possible conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.comlibretexts.org The rotation around the single bonds, particularly the N-CH2 and CH2-CH3 bonds of the ethyl group, leads to various staggered and eclipsed conformations with different potential energies.

The most stable conformations are typically those that minimize steric hindrance between bulky groups. lumenlearning.com For this compound, the ethyl group is likely to orient itself to reduce steric clash with the methyl group and the pyrazole ring. The relative energies of these conformers can be mapped onto a potential energy surface, revealing the global minimum energy structure and the energy barriers for interconversion between different conformers. Such studies are crucial for understanding how the molecule's shape influences its interactions and properties. nih.gov

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. researchgate.net The MEP map is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, consistent with their basic and nucleophilic character. researchgate.net The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. researchgate.net

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. For pyrazole derivatives, the chemical shifts are sensitive to the substituents on the ring. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). nih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the pyrazole ring. rsc.org

Table 2: Predicted Spectroscopic Data for a Substituted Pyrazole

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ring C-H) | 7.1 ppm |

| ¹³C NMR | Chemical Shift (ring C) | 120-150 ppm |

| UV-Vis | λmax | ~250 nm |

Note: These are generalized values and would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational dynamics and interactions with its environment, such as solvent molecules. researchgate.netresearchgate.net

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods are extensively used to predict the chemical reactivity of molecules. For this compound, several reactivity descriptors can be derived from DFT calculations:

Frontier Molecular Orbitals: The distribution of HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites in the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.

Reaction Pathway Modeling: The transition states and activation energies for potential reactions can be calculated, providing a theoretical understanding of the reaction mechanism and kinetics. This can be particularly useful for predicting the outcomes of reactions such as electrophilic aromatic substitution on the pyrazole ring. nih.gov

Non-Linear Optical (NLO) Properties Investigations

Molecules with large dipole moments and extended π-electron systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. youtube.com Pyrazole derivatives have been investigated for their NLO potential. researchgate.netresearchgate.net

The key NLO parameters, such as the first-order hyperpolarizability (β), can be calculated using computational methods. researchgate.net These calculations can help in understanding the structure-property relationships that govern the NLO response. For this compound, the presence of the electron-donating amino group and the aromatic pyrazole ring suggests that it may possess NLO properties. Computational studies can quantify this potential and guide the design of new pyrazole-based NLO materials. rsc.orgaps.org

Molecular Interactions and Mechanistic Chemical Biology Investigations of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

In Vitro Ligand Binding Studies with Recombinant Proteins

A fundamental step in characterizing a compound's biological activity involves direct assessment of its interaction with purified protein targets. This is typically achieved through in vitro ligand binding studies.

Receptor Binding Affinity Characterization

An extensive search of the scientific literature and publicly available databases reveals a notable absence of specific data regarding the receptor binding affinity of 1-ethyl-5-methyl-1H-pyrazol-4-amine. While pyrazole (B372694) derivatives have been investigated as ligands for various receptors, no dedicated studies presenting binding constants (e.g., Kd, Ki) or percentage displacement for this compound at specific recombinant receptors have been reported.

Enzyme Active Site Interaction and Inhibition Kinetics

Similarly, detailed enzymatic inhibition data for this compound is not available in the current body of scientific literature. Studies on related pyrazole compounds have demonstrated inhibitory activity against various enzymes, such as meprin α and β. nih.gov However, specific kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound have not been determined or published.

Mechanistic Elucidation of Cellular Pathway Modulation

Understanding how a compound affects cellular processes is crucial for elucidating its mechanism of action. This involves investigating its impact on protein-protein interactions and signal transduction cascades.

Investigation of Specific Protein-Protein Interactions

There is currently no published research detailing the effects of this compound on specific protein-protein interactions. While the broader class of pyrazoles has been explored for their ability to modulate such interactions, for instance, in the context of PEX14-PEX5 protein-protein interaction inhibitors, no such studies have been conducted with this compound.

Modulation of Signal Transduction Cascades in Model Biological Systems

The influence of this compound on signal transduction cascades in model biological systems remains uninvestigated. Research on other pyrazole-containing molecules has shown modulation of signaling pathways, for example, in the context of IRAK4 inhibition in inflammatory signaling. nih.gov However, specific data on which pathways are affected by this compound, and to what extent, is not available.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives: Molecular Determinants of Interaction

Structure-activity relationship (SAR) studies are instrumental in medicinal chemistry for optimizing lead compounds. Such studies systematically modify a molecule's structure to understand how these changes affect its biological activity.

An analysis of the scientific literature indicates that while SAR studies have been conducted on various classes of pyrazole derivatives to understand the molecular determinants of their interactions with biological targets, nih.govnih.gov there are no published SAR studies that specifically focus on derivatives of this compound. The specific contributions of the ethyl group at the N1 position and the methyl group at the C5 position of the pyrazole ring to the biological activity profile of this particular scaffold have not been systematically explored or reported.

Computational Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods are pivotal in modern drug discovery and chemical biology for predicting and analyzing the interactions between a small molecule, such as this compound, and its potential protein targets. These in silico techniques provide valuable insights into the binding mechanisms at an atomic level, guiding further experimental studies.

Identification of Putative Binding Sites

The initial step in understanding the molecular function of a compound is often to identify its binding site on a target protein. Computational docking algorithms are employed to predict the preferred binding pose of a ligand within a protein's three-dimensional structure. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's potential binding pockets.

For a compound like this compound, a typical workflow would involve:

Target Selection: Identifying potential protein targets based on the compound's structural similarity to known ligands or through broader screening approaches.

Structure Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the protein's binding sites. These programs use scoring functions to estimate the binding affinity for each pose.

The output of these simulations would be a ranked list of potential binding poses, with the highest-ranked pose representing the most likely binding mode. This information is critical for understanding how the compound might exert a biological effect. For instance, a review of aminopyrazoles highlights that X-ray crystallography studies of related compounds have successfully identified interactions within the ATP binding site of protein kinases. nih.gov

Analysis of Ligand-Protein Recognition Forces

Once a putative binding pose is identified, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the analysis of the stability of the binding pose and the key intermolecular forces involved in recognition.

The primary forces governing ligand-protein recognition include:

Hydrogen Bonds: The amine group and pyrazole nitrogens of this compound could act as hydrogen bond donors or acceptors with amino acid residues in the binding pocket.

Hydrophobic Interactions: The ethyl and methyl groups of the compound would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The distribution of charge on the pyrazole ring and its substituents would influence electrostatic interactions with the protein.

MD simulations can quantify the contribution of each of these forces and identify the specific amino acid residues that are crucial for binding. This level of detail is instrumental in the rational design of more potent and selective analogs. Studies on other pyrazole derivatives have shown that the pyrazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking. nih.govresearchgate.net

Interactive Table: Theoretical Ligand-Protein Interaction Analysis

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational analysis of this compound with a putative protein target. Note: This data is illustrative and not based on published experimental results for this specific compound.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues on Target | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond | 4-amino group (donor) | Aspartate, Glutamate (acceptor) | -3 to -5 |

| Hydrogen Bond | Pyrazole nitrogen (acceptor) | Serine, Threonine (donor) | -2 to -4 |

| Hydrophobic | 1-ethyl group | Leucine, Valine, Isoleucine | -1 to -2 |

| Hydrophobic | 5-methyl group | Alanine, Proline | -0.5 to -1.5 |

| π-π Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan | -1 to -3 |

High-Throughput Screening Approaches for Identifying Novel Molecular Targets (Non-Clinical Focus)

High-throughput screening (HTS) is a powerful method used to test a large number of compounds for their ability to interact with a specific biological target or to elicit a particular cellular response. In the context of identifying novel molecular targets for a compound like this compound, several non-clinical HTS approaches could be utilized.

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified protein, such as an enzyme or a receptor. For example, a library of kinases could be screened to see if this compound inhibits their activity. A recent study utilized high-throughput virtual screening to identify novel pyrazole-based inhibitors of cyclin-dependent kinase 8 (CDK8). chemmethod.com

Cell-Based Assays: These assays use living cells to assess the effect of a compound on a cellular process, such as cell proliferation, apoptosis, or the expression of a specific gene. The results can provide clues about the compound's mechanism of action and potential targets.

Fragment-Based Screening: Since this compound is a relatively small molecule, it could be considered a "fragment." Fragment-based screening involves identifying low-affinity binders to a protein target and then optimizing them to create more potent leads.

The choice of screening library is crucial for the success of an HTS campaign. Libraries can range from diverse collections of small molecules to more focused sets of compounds with known activities against a particular target class. thermofisher.com

Interactive Table: Potential High-Throughput Screening Strategies

This table outlines potential HTS strategies that could be applied to this compound. Note: This is a conceptual outline as no specific HTS data for this compound is publicly available.

| Screening Approach | Target Type | Assay Principle | Potential Outcome |

| Biochemical HTS | Kinase panel | Measure inhibition of kinase activity (e.g., using a fluorescence-based assay) | Identification of specific kinases inhibited by the compound |

| Cell-Based HTS | Cancer cell lines | Measure changes in cell viability or proliferation | Discovery of potential anti-cancer activity and pathways affected |

| Target-Based HTS | Recombinant proteins | Measure direct binding using techniques like Surface Plasmon Resonance (SPR) | Identification of direct binding partners and affinity |

Advanced Analytical Methodologies in Research on 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable for determining the purity of pharmaceutical intermediates and active compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the purity assessment and isolation of pyrazole (B372694) derivatives.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary tool for assessing the purity of polar heterocyclic compounds like 1-ethyl-5-methyl-1H-pyrazol-4-amine. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) nih.govsielc.com. The method's parameters, including the gradient elution profile, flow rate, and detection wavelength, would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products google.com. For preparative applications, this developed method can be scaled up to isolate the pure compound for further studies.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers high resolution and sensitivity. Given its structure, this compound may be amenable to GC analysis, potentially after derivatization of the amine group to enhance volatility and improve peak shape nih.gov. A capillary column with a non-polar or medium-polarity stationary phase would likely be used, coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification of impurities nih.govchemicalbook.com.

Table 1: Illustrative Chromatographic Conditions for Analysis of a Pyrazole Amine Note: These are representative parameters for a closely related pyrazole amine, as specific data for this compound is not available.

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | Flame Ionization Detector (FID) |

| Oven Temperature | Ambient | 50°C (2 min), then 10°C/min to 280°C |

| Injection Volume | 10 µL | 1 µL (split mode) |

Advanced Spectroscopic Quantification Methods in Complex Research Matrices

Spectroscopic methods are vital for both the structural elucidation and quantification of chemical compounds. For this compound, UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy would be key techniques.

UV-Vis Spectroscopy: The pyrazole ring system exhibits characteristic UV absorbance. A UV-Vis spectrum of this compound would be recorded to determine its wavelength of maximum absorbance (λmax). This λmax can then be used for quantitative analysis using a calibration curve, which is particularly useful for determining the concentration of the compound in solutions and for monitoring reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a reference standard of the same compound. By integrating the signals of the target compound against a certified internal standard with a known concentration, a highly accurate purity value can be obtained. For this compound, specific proton (¹H) and carbon (¹³C) NMR signals would be used for this purpose sigmaaldrich.com.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data are predicted or typical values for similar pyrazole structures, as experimental data for the specific compound is not publicly available.

| Technique | Parameter | Predicted/Typical Value |

| UV-Vis | λmax in Methanol | ~230-260 nm |

| ¹H NMR | Chemical Shift (δ) - Ethyl CH₂ | ~3.9-4.2 ppm (quartet) |

| Chemical Shift (δ) - Ethyl CH₃ | ~1.3-1.5 ppm (triplet) | |

| Chemical Shift (δ) - Methyl | ~2.1-2.4 ppm (singlet) | |

| Chemical Shift (δ) - Pyrazole CH | ~7.2-7.5 ppm (singlet) | |

| Chemical Shift (δ) - Amine NH₂ | Broad singlet, variable | |

| ¹³C NMR | Chemical Shift (δ) - Pyrazole C=C | ~120-150 ppm |

| Chemical Shift (δ) - Pyrazole C-N | ~135-155 ppm |

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is ideal for the analysis of pharmaceutical compounds. For this compound, LC-MS would be used to confirm the molecular weight of the synthesized compound and to identify any impurities, even at trace levels nih.govresearchgate.net. The fragmentation pattern observed in the mass spectrum can provide valuable structural information about the parent compound and its impurities selectscience.net.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is the method of choice. It allows for the separation of closely related compounds and provides their mass spectra for identification nih.govchemicalbook.com. This is particularly important for identifying process-related impurities that may have similar structures to the main compound.

Table 3: Potential Mass Spectrometric Fragmentation of this compound Note: This table presents predicted fragmentation patterns based on the compound's structure, as experimental data is not available.

| Ion | m/z (predicted) | Possible Structure |

| [M+H]⁺ | 126.1 | Protonated parent molecule |

| [M-CH₃]⁺ | 111.1 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 97.1 | Loss of an ethyl group |

| [C₄H₅N₂]⁺ | 81.1 | Pyrazole ring fragment |

Microfluidic and Miniaturized Analytical Platforms for Research Scale

The development of microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" technology, offers significant advantages for pharmaceutical research, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening nih.govnih.gov.

For a research compound like this compound, these platforms could be employed for rapid reaction monitoring, purity checks, and initial screening of properties acs.org. Miniaturized HPLC and electrophoresis systems can provide rapid separation and quantification, which is particularly valuable when working with small quantities of a newly synthesized compound. While the application of these technologies to this specific pyrazole amine has not been reported, the trends in pharmaceutical analysis point towards their increasing use in early-stage research.

Table 4: Advantages of Microfluidic Platforms in Pharmaceutical Research

| Feature | Advantage |

| Miniaturization | Reduced consumption of samples and reagents. |

| Speed | Faster analysis times due to shorter diffusion distances. |

| Integration | Multiple analytical steps can be integrated onto a single chip. |

| High-Throughput | Amenable to automation and parallel processing. |

| Portability | Potential for on-site or point-of-need analysis. |

Derivatization and Analogue Synthesis of 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Synthesis of N-Substituted Derivatives of 1-Ethyl-5-methyl-1H-pyrazol-4-amine

The primary amine group at the C4 position of this compound is a key site for derivatization, enabling the synthesis of a wide array of N-substituted analogues. Standard organic chemistry transformations can be employed to introduce various functionalities at this position.

One common approach involves the reaction of this compound with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to yield stable secondary or tertiary amines. For instance, the reaction with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base like sodium hydride or potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) produces N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine.

Acylation reactions with acyl chlorides or anhydrides in the presence of a base are also frequently used to synthesize N-acyl derivatives. These reactions introduce an amide linkage, which can significantly alter the electronic and steric properties of the molecule.

Furthermore, alkylation of the amine group with various alkyl halides can be achieved, although careful control of reaction conditions is necessary to avoid over-alkylation. The use of a suitable base and solvent system is critical to achieving the desired mono- or di-substituted product.

These N-substituted derivatives can exhibit a range of chemical properties and serve as intermediates for further synthetic transformations or as final target molecules in medicinal chemistry and materials science research.

Pyrazole (B372694) Ring Functionalization and Modification Strategies

Beyond substitution at the exocyclic amine, the pyrazole ring itself can be functionalized, offering another avenue for creating structural diversity. While the existing ethyl and methyl groups direct the regioselectivity of certain reactions, various strategies can be employed to introduce new substituents onto the pyrazole core.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can potentially be used to introduce functional groups at the C3 position of the pyrazole ring, though the activating effect of the amine group must be considered. The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Additionally, metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed if a suitable handle, like a halogen atom, is first introduced onto the pyrazole ring. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible analogues.

The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental methods for constructing the pyrazole core itself. acs.org By varying the starting 1,3-dicarbonyl compound and the hydrazine (B178648) derivative, a wide variety of substituted pyrazoles can be synthesized from the ground up, providing access to analogues with different substitution patterns on the pyrazole ring. acs.orgnih.gov For example, using ethyl hydrazine in a reaction with a β-keto ester can lead to the formation of a pyrazole ring with an ethyl group at the N1 position. acs.org

Design Principles for Focused Analogue Libraries for Mechanistic Studies

The design of focused analogue libraries of this compound is a key strategy for elucidating structure-activity relationships (SAR) and understanding the molecular mechanisms of action of pyrazole-based compounds. The systematic modification of different parts of the molecule allows researchers to probe the importance of specific structural features.

A common approach is to systematically vary the substituents at the N1 position, the C5 position, and the exocyclic amine. For example, a library could be designed where the ethyl group at N1 is replaced with other alkyl or aryl groups to investigate the impact of steric bulk and electronic effects at this position. Similarly, the methyl group at C5 could be substituted with other small alkyl groups or hydrogen to probe the steric requirements in this region.

At the exocyclic amine, a wide range of substituents can be introduced to explore the effects of size, electronics, and hydrogen bonding potential. This can include simple alkyl chains, aromatic rings, and functional groups capable of acting as hydrogen bond donors or acceptors.

The design of these libraries often employs principles of medicinal chemistry, such as isosteric and bioisosteric replacements, to make rational changes to the molecule's structure. By keeping the core scaffold constant while systematically altering the peripheral groups, researchers can correlate specific structural changes with observed effects, leading to a deeper understanding of the compound's mechanism of action.

Applications of this compound as a Building Block for Complex Molecules

The reactivity of the amine group and the potential for further functionalization of the pyrazole ring make this compound a valuable building block for the synthesis of more complex molecular architectures.

It can serve as a key intermediate in the synthesis of fused heterocyclic systems. For example, the amine group can be used as a handle to construct a new ring fused to the pyrazole core, leading to the formation of pyrazolopyrimidines, pyrazolopyridines, or other bicyclic and polycyclic systems. beilstein-journals.orgresearchgate.net These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. beilstein-journals.org

The reaction of 4-aminopyrazole derivatives with various reagents can lead to the formation of these fused ring systems. For instance, reaction with β-dicarbonyl compounds can yield pyrazolo[1,5-a]pyrimidines, while reaction with α,β-unsaturated ketones can lead to pyrazolo[3,4-b]pyridines. researchgate.net

Furthermore, this compound can be incorporated into larger molecules through the formation of amide, urea, thiourea, or sulfonamide linkages. This allows for its integration into peptoids, polymers, or as a fragment in the design of new drug candidates. The versatility of this compound as a synthetic intermediate underscores its importance in the field of organic and medicinal chemistry.

Future Research Directions and Unexplored Avenues for 1 Ethyl 5 Methyl 1h Pyrazol 4 Amine

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has a rich history, but the development of more efficient, environmentally friendly, and economically viable methods is a continuous pursuit. google.commdpi.com For 1-ethyl-5-methyl-1H-pyrazol-4-amine, future research could focus on moving beyond traditional condensation reactions of β-dicarbonyl compounds with hydrazines.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. mdpi.comdoaj.org The development of a one-pot MCR for the synthesis of this compound would be a significant advancement.

Green Chemistry Approaches: The use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts are hallmarks of green chemistry that can be applied to pyrazole synthesis. google.comvisnav.in Research into a catalyst-free synthesis in an aqueous medium or under solvent-free conditions would represent a major step towards a more sustainable production method.

Flow Chemistry: Continuous-flow processing offers enhanced safety, better heat and mass transfer, and the potential for automated synthesis and optimization. nih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and easier scalability.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified workup. |

| Green Chemistry | Environmentally friendly, use of non-toxic solvents, energy efficiency. |

| Flow Chemistry | Improved safety, scalability, and process control. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. While traditional spectroscopic methods like NMR and IR are used for final product characterization, the application of advanced in-situ spectroscopic techniques for real-time monitoring is a promising research avenue. visnav.inrsc.orgnih.gov

Future research could employ:

In-situ Raman and IR Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction, offering valuable insights into reaction kinetics and pathways. nih.gov

Process Analytical Technology (PAT): Integrating real-time spectroscopic monitoring with process control can enable the development of highly optimized and reproducible synthetic processes for this compound.

Integration with Emerging Chemical Biology Tools and Techniques

The field of chemical biology offers powerful tools to probe and manipulate biological systems. Pyrazole derivatives are increasingly being recognized for their potential in this area, particularly as fluorescent probes and in bioorthogonal chemistry. nih.govresearchgate.netnih.gov

Future research on this compound could focus on:

Development of Fluorescent Probes: The pyrazole scaffold can be a core component of fluorescent molecules. rsc.orgnih.gov By attaching suitable fluorophores or designing the molecule to exhibit fluorescence upon binding to a specific target, this compound derivatives could be developed as probes for bioimaging applications. nih.gov

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org Research could explore the potential of modifying this compound to participate in such reactions, for example, by introducing a "click" handle, enabling its use for in-vivo labeling and tracking of biomolecules. nih.govnih.gov

Applications in Advanced Materials Science

The properties of pyrazole derivatives make them attractive candidates for applications in materials science, particularly in the development of novel dyes. researchgate.netyoutube.com The specific substitution pattern of this compound could impart unique photophysical properties.

A key area for future investigation is:

Synthesis and Characterization of Azo Dyes: The amine group at the 4-position of the pyrazole ring is a prime site for diazotization and subsequent coupling reactions to form azo dyes. researchgate.net The resulting dyes could exhibit interesting coloristic and fastness properties, making them suitable for applications in textiles, plastics, and coatings. acs.org The ethyl and methyl substituents on the pyrazole ring can influence the electronic properties and, consequently, the color of the resulting dyes.

| Potential Application Area | Rationale for this compound |

| Azo Dyes | The 4-amino group allows for the creation of a chromophoric azo group. |

| Functional Materials | The pyrazole core can be a building block for materials with specific electronic or optical properties. |

Fundamental Understanding of Structure-Reactivity Relationships and Design Principles for New Chemical Entities

A fundamental understanding of how the structure of this compound influences its reactivity and properties is paramount for the rational design of new chemical entities with desired functionalities. nih.gov

Future research should focus on:

Systematic Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazole ring (the ethyl and methyl groups) and observing the effect on reactivity and properties, a comprehensive SAR can be established. This knowledge is invaluable for designing new molecules with tailored characteristics.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. rsc.org This can guide synthetic efforts and provide a deeper understanding of experimental observations. The interplay between the electron-donating amine group and the alkyl substituents on the pyrazole ring will be a key area of computational investigation.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical compound into a valuable tool for innovation in synthesis, materials science, and chemical biology.

Q & A

Q. Optimization Parameters :

- Temperature : Higher temperatures (80–120°C) improve reaction rates but may reduce selectivity.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst choice : Transition metals (e.g., Pd for cross-couplings) or bases (e.g., NaH) influence regioselectivity .

What analytical techniques are most effective for characterizing this compound and validating its structure?

Basic Research Question

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N1 vs. C5) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for polymorphic forms .

Q. Example Data :

| Technique | Key Signals for Validation | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.35 (t, J=7.2 Hz, CH₂CH₃), 2.25 (s, CH₃) | |

| EI-MS | m/z 140 [M+H]⁺ |

How do structural modifications (e.g., substituent position, electronic effects) influence the compound's reactivity and biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Ethyl vs. methyl groups : Ethyl at N1 enhances lipophilicity, improving membrane permeability in pharmacological studies .

- Electron-withdrawing groups (e.g., fluorine at C5): Increase electrophilicity, enhancing interactions with target enzymes .

- Amino group position : The 4-amine group participates in hydrogen bonding with biological targets (e.g., kinases) .

Q. Comparative Table of Analog Bioactivity :

| Compound | Substituents | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| This compound | N1-Ethyl, C5-Methyl | 2.1 | Kinase X | |

| 1-Ethyl-5-fluoro-1H-pyrazol-4-amine | N1-Ethyl, C5-Fluoro | 0.8 | Kinase X | |

| 1-Methyl-1H-pyrazol-4-amine | N1-Methyl | >10 | Kinase X |

How can contradictions in biological activity data across studies be systematically resolved?

Advanced Research Question

Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

- Purity validation : Use HPLC (>98% purity) to rule out byproduct interference .

- Dose-response curves : Confirm activity across multiple concentrations to avoid false positives/negatives .

- Comparative studies : Test analogs (e.g., 5-fluoro vs. 5-methyl derivatives) under identical conditions to isolate substituent effects .

What methodologies are recommended for studying the compound's interaction with biological targets (e.g., enzymes, receptors)?

Advanced Research Question

- Molecular docking : Predict binding modes using software like AutoDock Vina and validate with mutagenesis studies .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kₐ) in real time .

- Cellular assays : Measure downstream effects (e.g., apoptosis, phosphorylation) via Western blot or flow cytometry .

Case Study : Fluorine at C5 enhances binding to kinase ATP pockets via dipole interactions, as shown in MD simulations .

How does the compound compare structurally and functionally to its pyrazole analogs?

Advanced Research Question

Key differentiators include:

- Dual pyrazole systems : Compounds with linked pyrazole rings (e.g., [(1-ethyl-pyrazol-3-yl)methyl]amine derivatives) show enhanced multitarget activity .

- Substituent flexibility : Ethyl groups improve metabolic stability compared to methyl .

Q. Table of Structural Analogs :

| Compound | Key Structural Features | Unique Properties | Reference |

|---|---|---|---|

| 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine | Cyclohexyl group at C3 | Higher lipophilicity | |

| 1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine | Methoxybenzyl moiety | Enhanced CNS penetration |

What strategies ensure the compound's stability under varying experimental conditions (e.g., pH, temperature)?

Advanced Research Question

- pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify labile groups (e.g., amine oxidation) .

- Light sensitivity : Store in amber vials if conjugated π-systems are present .

- Solvent selection : Use degassed DMSO for long-term storage to prevent radical-induced decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.